Differential Binding Affinity of Saxalin to SARS-CoV-2 Main Protease vs. Furanocoumarin Analogs
In an in silico molecular docking study evaluating coumarin derivatives against the SARS-CoV-2 main protease (PDB ID: 5N5O), Saxalin exhibited a binding affinity of -6.4 kcal/mol. This value is intermediate within the tested furanocoumarin series, demonstrating quantifiably lower affinity than heraclenol (-7.0 kcal/mol) and imperatorin (-6.8 kcal/mol), but higher affinity than the core scaffold psoralen (-5.6 kcal/mol) and bergapten (-5.8 kcal/mol) [1].
| Evidence Dimension | Binding Affinity to SARS-CoV-2 Main Protease (5N5O) |
|---|---|
| Target Compound Data | -6.4 kcal/mol |
| Comparator Or Baseline | Psoralen: -5.6 kcal/mol; Bergapten: -5.8 kcal/mol; Imperatorin: -6.8 kcal/mol; Heraclenol: -7.0 kcal/mol |
| Quantified Difference | 0.8 kcal/mol higher affinity than psoralen; 0.4 kcal/mol lower than imperatorin |
| Conditions | In silico docking with AutoDock Vina software |
Why This Matters
This data provides a quantitative basis for selecting Saxalin over simpler furanocoumarins like psoralen or bergapten in computational studies where a specific, intermediate binding profile is required for structure-activity relationship (SAR) analysis.
- [1] Chidambaram, S. K., Ali, D., Alarifi, S., Radhakrishnan, S. K., & Akbar, I. (2020). In silico molecular docking: Evaluation of coumarin based derivatives against SARS-CoV-2. Journal of Infection and Public Health, 13(11), 1671-1677. View Source
